![molecular formula C16H10F13NO4 B11118515 4-[({[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]oxy}carbonyl)amino]phenyl propanoate](/img/structure/B11118515.png)
4-[({[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]oxy}carbonyl)amino]phenyl propanoate
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Overview
Description
4-({[2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTOXY]CARBONYL}AMINO)PHENYL PROPIONATE is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTOXY]CARBONYL}AMINO)PHENYL PROPIONATE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,2,3,3,4,4,4-heptafluorobutylamine and 4-aminophenyl propionate.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-({[2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTOXY]CARBONYL}AMINO)PHENYL PROPIONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({[2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTOXY]CARBONYL}AMINO)PHENYL PROPIONATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential therapeutic applications due to its stability and unique properties.
Industry: Utilized in the production of specialty chemicals and materials with high resistance to degradation.
Mechanism of Action
The mechanism of action of 4-({[2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTOXY]CARBONYL}AMINO)PHENYL PROPIONATE involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its binding affinity to certain enzymes or receptors, leading to desired biological or chemical effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Shares similar fluorinated structure but differs in functional groups.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with different applications and properties.
Uniqueness
4-({[2,2,3,3,4,4,4-HEPTAFLUORO-1,1-BIS(TRIFLUOROMETHYL)BUTOXY]CARBONYL}AMINO)PHENYL PROPIONATE is unique due to its specific combination of fluorinated groups and functional moieties, which confer high stability, resistance to degradation, and versatility in various applications.
Properties
Molecular Formula |
C16H10F13NO4 |
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Molecular Weight |
527.23 g/mol |
IUPAC Name |
[4-[[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]oxycarbonylamino]phenyl] propanoate |
InChI |
InChI=1S/C16H10F13NO4/c1-2-9(31)33-8-5-3-7(4-6-8)30-10(32)34-11(14(21,22)23,15(24,25)26)12(17,18)13(19,20)16(27,28)29/h3-6H,2H2,1H3,(H,30,32) |
InChI Key |
YFPCTPWOWHIARS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)OC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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